A Technical Guide to the Core Spectro-Fluorometric Properties of CY2 Dye
A Technical Guide to the Core Spectro-Fluorometric Properties of CY2 Dye
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the excitation and emission spectra of the cyanine (B1664457) dye, CY2. The document details the core photophysical properties, provides standardized experimental protocols for common applications, and presents visual workflows for key experimental processes.
Core Photophysical Properties of CY2
CY2, also known as Cyanine2, is a synthetic fluorescent dye belonging to the cyanine family. It is widely utilized in various life science applications, including fluorescence microscopy, immunofluorescence, and flow cytometry, due to its bright green fluorescence.
The key spectral characteristics of CY2 are summarized in the table below. It is important to note that while these values are representative, minor variations can occur depending on the solvent, pH, and the specific instrumentation used for measurement.
| Parameter | Value | Notes |
| Excitation Maximum (λex) | ~489-492 nm | |
| Emission Maximum (λem) | ~506-508 nm | |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | In aqueous solution. This value can vary with the conjugation state. |
| Quantum Yield (QY) | ~0.12 | In aqueous solution. This can be influenced by the local environment. |
| Recommended Laser Line | 488 nm | Argon-ion laser |
| Common Filter Set | FITC/GFP | |
| Molecular Weight | ~665 g/mol | Varies slightly depending on the reactive group. |
CY2 is spectrally similar to other common green fluorophores such as Fluorescein (FITC) and Alexa Fluor 488.[1]
Experimental Protocols
Detailed methodologies for the use of CY2 in common laboratory applications are provided below. These protocols are generalized and may require optimization for specific experimental contexts.
Protocol 1: General Procedure for Measuring Fluorescence Spectra of CY2
This protocol outlines the steps to determine the excitation and emission spectra of a CY2 dye solution using a spectrofluorometer.
Materials:
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CY2 dye stock solution (e.g., 1 mM in DMSO)
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Appropriate solvent (e.g., phosphate-buffered saline (PBS), pH 7.4)
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Quartz cuvettes
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Spectrofluorometer
Procedure:
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Sample Preparation:
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Prepare a dilute working solution of CY2 in the desired solvent. The final concentration should result in an absorbance of less than 0.1 at the excitation maximum to avoid inner filter effects.
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Instrument Setup:
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Turn on the spectrofluorometer and allow the lamp to warm up according to the manufacturer's instructions.
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Set the excitation and emission slit widths to an appropriate value (e.g., 5 nm).
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Measuring the Emission Spectrum:
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Place a cuvette with the solvent blank in the spectrofluorometer and record a blank spectrum.
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Replace the blank with the CY2 sample cuvette.
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Set the excitation wavelength to the known maximum absorbance of CY2 (~490 nm).
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Scan a range of emission wavelengths (e.g., 500 nm to 600 nm) to obtain the emission spectrum.
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The peak of this spectrum is the emission maximum (λem).
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Measuring the Excitation Spectrum:
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Set the emission wavelength to the determined emission maximum (λem).
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Scan a range of excitation wavelengths (e.g., 400 nm to 500 nm) to obtain the excitation spectrum.
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The peak of this spectrum is the excitation maximum (λex).
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Data Analysis:
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Subtract the blank spectrum from the sample spectra.
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Normalize the spectra to the peak intensity.
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Protocol 2: Labeling Proteins with CY2-NHS Ester
This protocol describes the covalent labeling of proteins with a CY2 N-hydroxysuccinimidyl (NHS) ester, which reacts with primary amines on the protein.
Materials:
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Protein to be labeled (in an amine-free buffer, e.g., PBS)
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CY2-NHS ester
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Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
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Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
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Size-exclusion chromatography column (e.g., Sephadex G-25) for purification
Procedure:
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Prepare Protein Solution:
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Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.
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Prepare Dye Solution:
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Immediately before use, dissolve the CY2-NHS ester in a small amount of DMF or DMSO to create a 10 mg/mL stock solution.
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Labeling Reaction:
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Add the CY2-NHS ester solution to the protein solution. The molar ratio of dye to protein will need to be optimized, but a starting point is a 10- to 20-fold molar excess of the dye.
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Gently mix the reaction and incubate for 1-2 hours at room temperature, protected from light.
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Purification:
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Separate the CY2-labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with PBS.
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Collect the fractions containing the labeled protein (the first colored band to elute).
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Characterization:
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Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of CY2 (~490 nm).
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Protocol 3: Immunofluorescence Staining with a CY2-Conjugated Secondary Antibody
This protocol outlines the indirect immunofluorescence staining of cells using a primary antibody and a CY2-conjugated secondary antibody.
Materials:
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Fixed and permeabilized cells on coverslips
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Primary antibody specific to the target antigen
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CY2-conjugated secondary antibody that recognizes the primary antibody
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Blocking buffer (e.g., PBS with 5% normal goat serum and 0.3% Triton™ X-100)
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Wash buffer (e.g., PBS)
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Antifade mounting medium
Procedure:
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Blocking:
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Incubate the coverslips with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.
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Primary Antibody Incubation:
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Dilute the primary antibody in the blocking buffer to its optimal working concentration.
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Incubate the coverslips with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.
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Washing:
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Wash the coverslips three times for 5 minutes each with wash buffer.
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Secondary Antibody Incubation:
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Dilute the CY2-conjugated secondary antibody in the blocking buffer.
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Incubate the coverslips with the diluted secondary antibody for 1 hour at room temperature, protected from light.
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Final Washes:
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Wash the coverslips three times for 5 minutes each with wash buffer, protected from light.
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Mounting:
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Mount the coverslips onto microscope slides using an antifade mounting medium.
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Imaging:
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Visualize the stained cells using a fluorescence microscope with a filter set appropriate for CY2 (e.g., excitation at 470/40 nm, emission at 525/50 nm).
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Visualizations
The following diagrams illustrate key experimental workflows involving CY2 dye.
Caption: Workflow for labeling proteins with CY2-NHS ester.
Caption: Workflow for indirect immunofluorescence using a CY2-conjugated antibody.
